4'-Epidaunorubicin hydrochloride
Overview
Description
- 4’-Epidaunorubicin hydrochloride is an anthracycline antibiotic and a semisynthetic derivative of daunorubicin .
- It is used as an antineoplastic agent in cancer chemotherapy.
- The compound has a similar mechanism of action to other anthracyclines, including intercalation with DNA , inhibition of topoisomerase II , and generation of free radicals .
- It is structurally related to epirubicin and doxorubicin .
Synthesis Analysis
- Epirubicin has mainly been produced by chemical semi-synthesis , starting from the fermentation metabolite daunorubicin.
- 4’-Epidaunorubicin is the key intermediate in epirubicin chemical synthesis.
Molecular Structure Analysis
- 4’-Epidaunorubicin has a different spatial orientation of the hydroxyl group at the 4’ carbon of the sugar, which may account for its reduced toxicity compared to doxorubicin.
Scientific Research Applications
Results and Outcomes
Antibiotic Production
Application Summary
Epirubicin and its precursor 4’-epidaunorubicin can be produced by genetically engineered strains of Streptomyces peucetius. This method bypasses the low-yielding semisynthesis process and enhances product yields .
Results and Outcomes
The introduction of specific genes like avrE resulted in the production of either equal or about three times as much 4’-epidaunorubicin compared to the eryBIV gene. This demonstrates the substrate specificity of several enzymes involved in the process .
Metabolic Engineering
Application Summary
Metabolic engineering of Streptomyces coeruleorubidus strain SIPI-1482 has been used to produce 4’-epidaunorubicin. This approach provides an alternative to chemical synthesis and can lead to the production of novel hybrid antibiotics .
Methods of Application
Results and Outcomes: The genetically engineered strain produced 4’-epidaunorubicin instead of daunorubicin, suggesting that metabolic engineering is a powerful tool for producing novel antibiotics .
Crystalline Form Production
Methods of Application
Results and Outcomes: The crystalline form of 4’-epidaunorubicin hydrochloride is used to produce anthracyclines, which are important in the development of anticancer drugs .
Drug Synthesis Intermediate
Results and Outcomes
Novel Production Intermediate
Methods of Application
Results and Outcomes: This method allows for the efficient removal of typical impurities and results in the production of highly pure epirubicin, which is clinically valuable for cancer treatment .
Improvement of Production Yields
Methods of Application
Results and Outcomes: The recombinant strain DYG1006, with a threefold increase in aveBIV gene copies, produced approximately three times more 4’-epidaunorubicin than its predecessors .
Fermentation Method Development
Methods of Application
Results and Outcomes: The fermentation method produces 4’-epidaunorubicin and a smaller amount of epirubicin directly, demonstrating the substrate specificity of several enzymes involved in the process .
Metabolic Engineering for Direct Production
Methods of Application
Results and Outcomes: This approach eliminates the need for deleterious solvents and tedious separation and purification processes typically required in chemical synthesis .
Genetic Engineering for Enhanced Production
Methods of Application
Results and Outcomes: The modified strain, DYG1006, showed a threefold increase in the production of 4’-epidaunorubicin, indicating a successful enhancement of yield through genetic manipulation .
Combinatorial Biosynthesis
Methods of Application
Results and Outcomes: The fermentation method developed through this technique produces 4’-epidaunorubicin and a smaller amount of epirubicin directly, showcasing the substrate specificity of several enzymes involved .
Direct Production via Metabolic Engineering
Methods of Application
Results and Outcomes: This method avoids the use of harmful solvents and complex separation and purification processes, making it a more environmentally friendly and efficient production method .
Safety And Hazards
- Epirubicin has cardiotoxicity , but 4’-epidaunorubicin may have reduced toxicity due to its different chirality.
Future Directions
- Further research could explore combinatorial biosynthesis with bacterial deoxy sugar biosynthesis genes to enhance production.
- Investigate its efficacy in other types of cancer .
properties
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGHGUXZJWAIAS-RBSGUPIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204948 | |
Record name | 4'-Epidaunorubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Epidaunorubicin hydrochloride | |
CAS RN |
56390-08-0 | |
Record name | 5,12-Naphthacenedione, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride (1:1), (8S,10S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56390-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Epidaunorubicin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056390080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Epidaunorubicin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S-cis)-8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxynaphthacene-5,12-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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